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Compound of Interest

5-amino-1-tert-butyl-1H-pyrrole-3-
Compound Name:
carbonitrile

Cat. No.: B1279300

The aminopyrrole carbonitrile scaffold has emerged as a versatile template in medicinal
chemistry, yielding potent and selective modulators of various biological targets. This guide
provides a comparative analysis of the structure-activity relationships (SAR) for three distinct
classes of aminopyrrole carbonitrile derivatives: metallo-B-lactamase inhibitors, STING receptor
agonists, and dipeptidyl peptidase IV (DPP-4) inhibitors. The information is tailored for
researchers, scientists, and drug development professionals, with a focus on quantitative data,
experimental protocols, and visual representations of underlying mechanisms and workflows.

Metallo-B-lactamase Inhibitors

A series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have been
investigated as broad-spectrum inhibitors of metallo-pB-lactamases (MBLSs), enzymes that
confer bacterial resistance to -lactam antibiotics. The SAR studies reveal key structural
features essential for their inhibitory activity against various MBL subclasses.

Structure-Activity Relationship Summary

A foundational study by McGeary et al. (2017) established the importance of several
substituents on the 2-aminopyrrole-3-carbonitrile core for inhibitory potency against MBLs from
subclasses Bl (IMP-1), B2 (CphA), and B3 (AIM-1).[1][2] The 3-carbonitrile group, the vicinal
4,5-diphenyl groups, and the N-benzyl side chain were all identified as crucial for activity.[1][2]
Acylation of the 2-amino group led to the discovery of potent N-acylamide derivatives.[1][2]
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Further optimization has led to compounds with low micromolar Ki values against a range of
MBLs.[3]

Key SAR Observations:

e 2-Amino Group: Acylation of the 2-amino group can modulate potency. For instance, N-
acylamide derivatives have shown potent inhibition of IMP-1.[1][2]

e N1-Substituent: The N-benzyl group is important for inhibitory activity.[1][2]

e C4 and C5 Substituents: The presence of vicinal diphenyl groups at these positions is critical
for potency.[1][2]

o C3-Substituent: The carbonitrile group at the C3 position is a key feature for MBL inhibition.
[11[2]

Suantitative [

R Group (at 2- IMP-1 Ki (pM)

Compound . CphA Ki (uM) AIM-1 Ki (uM)
amino) [3]
5a H 21 + 10[4] >100 >100
Potent IMP-1
10 COCH-:CI o Less effective Less effective
inhibitor[1]
Potent IMP-1 _ .
11 COCFs o Less effective Less effective
inhibitor[1]
N-benzoyl Low uM range[1]
o COPh Low UM range Low uM range
derivative of 5a [2]
5f Not specified Low uM range[3]  Low uM range Low uM range

Experimental Protocols

Metallo-B-lactamase Inhibition Assay: The inhibitory activity of the compounds is typically
assessed by monitoring the hydrolysis of a chromogenic or fluorogenic 3-lactam substrate,
such as CENTA or FC5, respectively.[5] The assay is performed in the presence of the purified
MBL enzyme and varying concentrations of the inhibitor. The rate of substrate hydrolysis is
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measured spectrophotometrically or fluorometrically, and the data are used to calculate ICso or
Ki values. The assays are generally conducted in a buffer solution at a specific pH (e.g.,
HEPES or phosphate buffer) and may contain Zn2* to ensure the metalloenzyme's activity.

Experimental Workflow

Biological Evaluation Lead Optimization
Chemical Synthesis
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Aminopyrrole Carbonitrile Scaffold SRR Systematic Modification of R-groups.

Iterative Design
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Caption: A generalized workflow for structure-activity relationship studies.

STING Receptor Agonists

A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the
stimulator of interferon genes (STING) receptor, a key mediator of innate immunity. Activation
of STING holds therapeutic promise for cancer and infectious diseases.

Structure-Activity Relationship Summary

Recent studies have explored the SAR of 1H-pyrrole-3-carbonitriles as STING agonists,
identifying compounds with potent activity.[6][7] The core scaffold was optimized by introducing
various substituents on an aniline ring system attached to the pyrrole.[6][7]

Key SAR Observations:

 Aniline Ring Substituents: The nature and position of substituents on the aniline ring are
critical for STING agonistic activity. Specific substitutions have been shown to enhance
binding to STING and subsequent signaling.[6][7]
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» Pyrrole Core: The 1H-pyrrole-3-carbonitrile core serves as a key structural motif for these

STING agonists.[6]

: _

hSTING-dependent IRF-

Compound R Group (on aniline) Luciferase Reporter Assay
ECso (MM)[6]

4A Unsubstituted 10.49 £ 1.95

7F Acetylene Comparable to SR-717

7P Not specified Comparable to SR-717

7R Not specified Comparable to SR-717

SR-717 is a known potent
STING agonist.

Experimental Protocols

STING-dependent IRF-Luciferase Reporter Assay in THP1-Dual™ Cells: THP1-Dual™ cells,
which are human monocytic cells engineered to express a secreted luciferase reporter gene

under the control of an IRF-inducible promoter, are used to assess STING activation.[8][9] The

cells are treated with varying concentrations of the test compounds. STING activation leads to

the phosphorylation of IRF3, which then induces the expression of the luciferase reporter. The

luciferase activity in the cell supernatant is measured using a luminometer, and the data are

used to determine the ECso values of the compounds.[8][9]

Signaling Pathway
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Caption: The cGAS-STING signaling pathway activated by aminopyrrole carbonitrile agonists.
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Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Pyrrolidine-2-carbonitrile and its fluorinated analogs have been developed as potent and
selective inhibitors of dipeptidyl peptidase IV (DPP-4), a therapeutic target for type 2 diabetes.
[10][11][12]

Structure-Activity Relationship Summary

SAR studies on this class of compounds have focused on modifications of the pyrrolidine ring
and the N-acyl side chain to optimize potency, selectivity, and pharmacokinetic properties.[10]
[11][13]

Key SAR Observations:

» Pyrrolidine Ring: The 2-carbonitrile group is a key feature for DPP-4 inhibition, acting as a
proline mimic.[14] Fluorination at the 4-position of the pyrrolidine ring can enhance potency
and selectivity.[11][13]

» N-Acyl Side Chain: The structure of the N-acyl side chain significantly influences the
inhibitory activity and selectivity against other DPP enzymes like DPP-8 and DPP-9.[10][11]

Suantitative [

DPP-4 ICso Selectivity Selectivity
Compound Core Structure
(M) (DPP-8/IDPP-4) (DPP-9/DPP-4)
Pyrrolidine-2-
17a o 0.017[10] 1324[10] 1164[10]
carbonitrile
4-
8l Fluoropyrrolidine  0.05[11]
-2-carbonitrile
Octahydrocyclop
9l enta[b]pyrrole-2- 0.01[11] 898[11] 566[11]
carbonitrile

Experimental Protocols
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DPP-4 Inhibition Assay: The inhibitory activity against DPP-4 is determined using a fluorometric
assay. The assay measures the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-
methylcoumarin (Gly-Pro-AMC), by purified recombinant human DPP-4. The reaction is carried
out in the presence of varying concentrations of the inhibitor. The fluorescence of the released
7-amino-4-methylcoumarin (AMC) is measured over time using a microplate reader. The I1Cso
values are then calculated from the dose-response curves. Selectivity is assessed by
performing similar assays with other DPP family enzymes (e.g., DPP-8 and DPP-9).

Logical Relationship of SAR
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Caption: Logical relationships in the SAR of aminopyrrole carbonitrile-based DPP-4 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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